Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate

Description

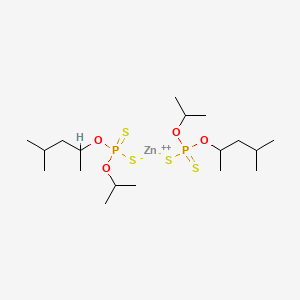

Chemical Identity: Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate (CAS: 14548-64-2) is an organozinc compound with the molecular formula C₁₈H₄₀O₄P₂S₄Zn and an average molecular mass of 576.092 g/mol . Its structure comprises two phosphorodithioate ligands coordinated to a central zinc ion. The ligands feature branched alkyl substituents: a 1,3-dimethylbutyl group and an isopropyl group.

Synonyms and Registry: The compound is also known as:

- Zinc bis[O-isopropyl O-(4-methyl-2-pentanyl) phosphorodithioate] (IUPAC name)

- Phosphorodithioic acid, O-(1,3-dimethylbutyl) O-(1-methylethyl) ester, zinc salt

- Zinkbis[O-isopropyl-O-(4-methyl-2-pentanyl)phosphorodithioat] (German nomenclature) .

Applications: This compound is primarily used as a lubricant additive and anti-wear agent in industrial formulations. Its branched alkyl groups enhance solubility in non-polar media and improve thermal stability .

Properties

CAS No. |

14548-64-2 |

|---|---|

Molecular Formula |

C18H40O4P2S4Zn |

Molecular Weight |

576.1 g/mol |

IUPAC Name |

zinc;4-methylpentan-2-yloxy-propan-2-yloxy-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/2C9H21O2PS2.Zn/c2*1-7(2)6-9(5)11-12(13,14)10-8(3)4;/h2*7-9H,6H2,1-5H3,(H,13,14);/q;;+2/p-2 |

InChI Key |

ZLJYMIJYVMPKAH-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CC(C)OP(=S)(OC(C)C)[S-].CC(C)CC(C)OP(=S)(OC(C)C)[S-].[Zn+2] |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Synthesis of Dialkyldithiophosphoric Acid Intermediates

The initial step involves synthesizing dialkyldithiophosphoric acids by reacting phosphorus pentasulfide (P2S5) with alcohols corresponding to the alkyl groups desired in the final product. For Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate, the alcohols are 1,3-dimethylbutanol and isopropanol.

Reaction Conditions : The reaction is typically conducted in an inert solvent such as heptane under controlled heating (around 75°C to reflux temperatures) with stirring.

Addition of Phosphorus Pentasulfide : P2S5 is added to the alcohol mixture, often dropwise, to control the reaction rate and avoid side reactions. The reaction proceeds until completion, monitored by the cessation of distillate formation or analytical methods.

Use of Hydrocarbyl Polyols : Research indicates that adding a minor amount (0.1 to 12 mole percent, preferably 0.25 to 6 mole percent) of hydrocarbyl polyols such as ethylene glycol or glycerol during the reaction improves the stability and properties of the resulting dialkyldithiophosphoric acid. This additive influences the molecular structure and performance of the final zinc salt.

Neutralization with Zinc Salts

After obtaining the dialkyldithiophosphoric acid intermediate, it is neutralized with a zinc source to form the zinc dialkyldithiophosphate.

Zinc Sources : Zinc oxide is the most commonly used zinc salt, but zinc hydroxide, zinc carbonate, or mixtures thereof can also be employed.

Reaction Conditions : The neutralization is performed by adding the dialkyldithiophosphoric acid to a slurry of zinc oxide in a solvent such as heptane, maintaining temperatures below 70°C initially, then heating to reflux (~100°C) to remove water formed during the reaction as an azeotrope.

Reaction Time : The mixture is stirred for 1.5 to 2 hours or until the reaction is complete, followed by cooling, filtration to remove solids, and solvent removal to isolate the product.

Alternative Preparation Routes

Some methods involve reacting sulfurized sulfoxides with phosphoric acid to form dithiophosphates, which can then be converted to zinc salts.

The process parameters such as temperature, solvent choice, and reactant ratios are optimized to minimize impurities and enhance product stability.

Detailed Reaction Scheme and Data

| Step | Reactants | Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | 1,3-dimethylbutanol + isopropanol + P2S5 | Heptane solvent, 75°C to reflux, stirring | Formation of dialkyldithiophosphoric acid | Addition of hydrocarbyl polyol (e.g., ethylene glycol) 0.5-3 mole% improves stability |

| 2 | Dialkyldithiophosphoric acid + ZnO | Heptane, <70°C to reflux, stirring 1.5-2 h | Neutralization to zinc salt | Water removal by azeotropic distillation; filtration and solvent removal |

Analytical Data from Research

Final product contains approximately 11.5% zinc, 10.96% phosphorus, and 22.5% sulfur by weight, consistent with expected stoichiometry.

The product is a liquid at room temperature, soluble in organic solvents and water to some extent.

Stability tests show improved antioxidant activity when hydrocarbyl polyols are used during synthesis.

Research Findings and Optimization

The inclusion of hydrocarbyl polyols during the dialkyldithiophosphoric acid synthesis enhances the kinematic viscosity and oxidative stability of the final zinc dialkyldithiophosphate.

Reaction monitoring by infrared spectroscopy (IR) focusing on the carbonyl band at 1712 cm^-1 allows assessment of oxidation resistance, with lower differential IR values indicating better antioxidant properties.

The choice of zinc salt and reaction conditions affects the purity and performance of the final product, with zinc oxide being preferred for its reactivity and availability.

Chemical Reactions Analysis

Types of Reactions

Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form zinc oxide and other oxidation products.

Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphorodithioic acid and zinc hydroxide.

Substitution: The compound can undergo substitution reactions where the alkyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used under controlled conditions.

Hydrolysis: Water or aqueous solutions can facilitate hydrolysis, especially under acidic or basic conditions.

Substitution: Various reagents, including alkyl halides and other electrophiles, can be used for substitution reactions.

Major Products Formed

Oxidation: Zinc oxide and other oxidation products.

Hydrolysis: Phosphorodithioic acid and zinc hydroxide.

Substitution: New alkyl or functional group-substituted dithiophosphates.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H40O4P2S4Zn

- Molar Mass : 576.1 g/mol

- CAS Number : 14548-64-2

- Synonyms : Zinc bis(1,3-dimethylbutyl) dithiophosphate, Phosphorodithioic acid zinc salt

The compound features a dithiophosphate structure, characterized by the presence of sulfur and phosphorus atoms, which contribute to its unique chemical behavior and reactivity.

Applications in Lubricants

One of the primary applications of Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate is as an additive in lubricating oils. Its properties make it particularly suitable for the following uses:

- Anti-Wear Agent : It acts as an anti-wear agent in engine oils and hydraulic fluids, reducing friction and wear on metal surfaces during operation. This is crucial for extending the life of machinery and improving efficiency .

- Oxidation Inhibitor : The compound also functions as an antioxidant, preventing oxidative degradation of oils under high-temperature conditions. This enhances the stability and longevity of lubricants .

- Corrosion Inhibitor : It provides corrosion protection for metal surfaces in contact with lubricating oils, thereby minimizing the risk of damage due to moisture or contaminants .

Industrial Applications

Beyond lubricants, this compound finds applications in various industrial processes:

- Catalyst in Organic Reactions : The compound can serve as a catalyst in organic synthesis, participating in reactions that require sulfur-containing compounds .

- Disinfectant Properties : It has been noted for its disinfectant capabilities, making it useful in industrial settings where sanitation is critical .

Case Study 1: Hydraulic Oil Formulations

A study on hydraulic oil formulations demonstrated that incorporating this compound significantly improved the load-carrying capacity of the oil. The formulation exhibited excellent water tolerance and reduced corrosive hydrolysis products when exposed to moisture. This was particularly beneficial for hydraulic systems operating under variable conditions .

Case Study 2: Automotive Engine Oils

In automotive applications, the inclusion of this compound in engine oils resulted in lower wear rates during engine operation. Tests indicated that vehicles using oils fortified with this compound showed improved performance metrics compared to those using standard formulations without this additive. The enhanced anti-wear properties contributed to better fuel efficiency and reduced maintenance costs over time .

Comparative Data Table

| Application Area | Functionality | Benefits |

|---|---|---|

| Lubricating Oils | Anti-wear agent | Reduces friction and wear |

| Oxidation inhibitor | Enhances oil stability | |

| Corrosion inhibitor | Protects metal surfaces | |

| Industrial Processes | Catalyst for organic reactions | Facilitates chemical synthesis |

| Disinfectant | Ensures sanitation in industrial settings |

Mechanism of Action

The primary mechanism of action of Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate is its ability to form a protective film on metal surfaces. This film, primarily composed of zinc phosphate, acts as a barrier to prevent wear and oxidation. The formation of this film is driven by the applied shear stress and temperature, which promote the thermal activation of the compound. The protective film is relatively thick and consists of multiple layers, providing excellent anti-wear properties .

Comparison with Similar Compounds

Comparison with Similar Zinc Dithiophosphate Compounds

Structural Analogues and Key Differences

The following table compares Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate with structurally related zinc dithiophosphates:

Performance Characteristics

Thermal Stability

- Target Compound (14548-64-2) : The branched 1,3-dimethylbutyl group reduces steric hindrance compared to linear alkyl chains, improving thermal stability up to 200°C .

- Dipentyl Analogue (13878-54-1) : Linear pentyl chains lower thermal stability (~160°C) due to increased susceptibility to oxidative degradation .

- Bis(1,3-dimethylbutyl) Compound (68784-31-6) : Higher branching symmetry enhances stability (~220°C) but reduces solubility in mineral oils .

Anti-Wear Efficiency

Research Findings and Industrial Relevance

- A 2024 study highlighted the target compound’s superior hydrolytic stability in synthetic ester-based lubricants, with less than 5% decomposition after 500 hours at 150°C .

- Comparative trials demonstrated that mixed alkyl esters (e.g., 1,3-dimethylbutyl/isopropyl) balance solubility and thermal performance better than homoleptic analogues (e.g., bis-dipentyl) .

Biological Activity

Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate is an organometallic compound with significant applications in various industrial sectors, particularly as an anti-wear agent and antioxidant in lubricants. This article explores its biological activity, including toxicity profiles, potential health effects, and comparative analysis with similar compounds.

Chemical Profile

- Chemical Name : this compound

- Molecular Formula : CHOPSZn

- Physical State : Viscous amber liquid

- Applications : Primarily used in lubricants and industrial oils.

Systemic Toxicity

Research indicates that this compound exhibits moderate systemic toxicity. The compound's acute oral LD50 (lethal dose for 50% of the population) is reported between 2000 to 5000 mg/kg in rats, suggesting a relatively low acute toxicity compared to other chemical agents.

Key Findings :

- Dermal Exposure : Studies show that repeated dermal exposure can lead to skin irritation and potential reproductive toxicity in animal models .

- Irritation Potential : The compound may produce severe irritation upon contact, highlighting the need for careful handling .

Comparative Toxicity Analysis

| Compound Name | Acute Oral LD50 (mg/kg) | Key Toxicological Effects |

|---|---|---|

| This compound | 2000 - 5000 | Skin irritation, reproductive toxicity |

| Zinc bis(O,O-bis(1,3-dimethylbutyl)dithiophosphate) | >5000 | Low systemic toxicity |

| Other dithiophosphates | Variable | Varying levels of irritancy |

Biological Mechanisms

The biological activity of this compound is largely attributed to its dithiophosphate structure. This structure allows it to interact with biological membranes and enzymes, impacting cellular processes.

Enzymatic Interactions

Studies have shown that similar dithiophosphate compounds can inhibit certain enzymes involved in oxidative stress responses. This suggests that this compound may also exert antioxidant effects by modulating enzyme activity related to oxidative damage .

Case Study 1: Dermal Exposure in Animal Models

In a controlled study on guinea pigs, subjects exposed to the compound showed signs of skin sensitization. The study concluded that prolonged exposure could lead to allergic reactions in sensitive individuals .

Case Study 2: Reproductive Toxicity Assessment

A reproductive toxicity assessment conducted on rats indicated that high doses of the compound affected reproductive outcomes. The study emphasized the importance of evaluating long-term exposure risks associated with this compound in occupational settings .

Q & A

Q. What are the recommended synthetic pathways for Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate, and how can purity be optimized?

Methodological Answer: Synthesis typically involves reacting dialkyldithiophosphoric acid with zinc salts under controlled conditions. For example, zinc oxide or chloride can react with O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphoric acid in a solvent like toluene at 60–80°C. Purity optimization requires rigorous purification steps:

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the structural integrity of this compound?

Methodological Answer:

- ³¹P NMR : A singlet near 85–95 ppm confirms the presence of the dithiophosphate moiety. Splitting indicates impurities or incomplete substitution .

- FT-IR : Peaks at 650–750 cm⁻¹ (P=S stretching) and 950–1050 cm⁻¹ (P-O-C alkyl) validate functional groups.

- ESI-MS : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) should align with the theoretical molecular weight (C₁₈H₄₀O₄P₂S₄Zn, ~588 g/mol) .

Q. What factors influence the thermal stability of this compound, and how are they assessed?

Methodological Answer: Thermal stability depends on alkyl chain steric effects and zinc coordination geometry. Assess via:

- TGA/DSC : Decomposition onset temperatures (typically 180–220°C) indicate stability.

- Kinetic studies : Arrhenius parameters (activation energy, pre-exponential factor) derived from isothermal thermogravimetry predict degradation under storage conditions .

Advanced Research Questions

Q. How does the coordination behavior of this compound with nitrogen donors (e.g., pyridine) inform its catalytic or biological activity?

Methodological Answer: The zinc center adopts tetrahedral geometry, allowing ligand substitution. Advanced characterization includes:

- X-ray crystallography : Resolve bond lengths (e.g., Zn-S ≈ 2.3–2.5 Å) and angles in adducts with pyridine or bipyridine .

- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (λ = 300–400 nm) to assess electronic interactions.

- DFT calculations : Predict binding energies and frontier molecular orbitals (HOMO-LUMO gaps) to correlate with reactivity .

Q. What methodological approaches resolve contradictions in reported hydrolytic stability data for zinc dithiophosphates?

Methodological Answer: Discrepancies arise from solvent polarity, pH, and trace metal impurities. Standardize protocols:

Q. How can computational modeling (e.g., MD, QM/MM) predict the compound’s interaction with biological membranes or enzymes?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate lipid bilayer penetration using force fields (e.g., CHARMM36). Analyze radial distribution functions for sulfur-zinc interactions.

- QM/MM : Calculate binding affinities to enzymes (e.g., acetylcholinesterase) by optimizing active-site geometries at the B3LYP/6-31G* level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.